Cas no 162413-54-9 (Okaramine D)

Okaramine D structure
Okaramine D structure
Product Name:Okaramine D
CAS-nummer:162413-54-9
MF:C33H34N4O6
MW:582.647512617641
CID:219906
PubChem ID:101678965
Update Time:2024-03-01

Okaramine D Chemische en fysische eigenschappen

Naam en identificatie

    • 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-,(10aS,11S,11aR,18R,18aS)- (9CI)
    • 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11
    • 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,1
    • (+)-Okaramine D
    • 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-,[10aS-(10aa,11b,11aa,18b,18aR*)]-
    • Okaramine D
    • Okaramine D_120149
    • CID 133568299
    • 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione, 11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-, (10aS,11S,11aR,18R,18aS)- (9CI)
    • (1Z,4S,5R,14R,15S,16S,19Z)-14,16-dihydroxy-5-(hydroxymethyl)-15-methoxy-6,6,21,21-tetramethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione
    • NCGC00380984-01_C33H34N4O6_
    • NCGC00380984-01
    • CHEBI:207129
    • AKOS040735637
    • 162413-54-9
    • Inchi: 1S/C33H34N4O6/c1-29(2)14-15-35-23(16-19-18-10-6-8-12-21(18)34-25(19)29)26(39)37-32(42,28(35)40)27(43-5)31(41)20-11-7-9-13-22(20)36-30(3,4)24(17-38)33(31,36)37/h6-16,24,27,34,38,41-42H,17H2,1-5H3/b15-14-,23-16-/t24-,27+,31+,32+,33+/m0/s1
    • InChI-sleutel: VIKRIYAAOWJXCT-RSWHNJNYSA-N
    • LACHT: O[C@@]12C3C=CC=CC=3N3C(C)(C)[C@H](CO)[C@]31N1C(C3=CC4C5C=CC=CC=5NC=4C(C)(C)C=CN3C([C@@]1([C@@H]2OC)O)=O)=O |c:37,t:21|

Berekende eigenschappen

  • Exacte massa: 582.24783482g/mol
  • Monoisotopische massa: 582.24783482g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 2
  • Complexiteit: 1330
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 130
  • XLogP3: 1.387

Experimentele eigenschappen

  • Dichtheid: 1.54±0.1 g/cm3(Predicted)
  • Kookpunt: 890.5±65.0 °C(Predicted)
  • pka: 8.67±0.70(Predicted)

Okaramine D Gerelateerde literatuur

Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd